molecular formula C11H9N7O B15003001 1H-1,2,4-Triazole-3-carboxamide, N-phenyl-5-(4H-1,2,4-triazol-4-yl)-

1H-1,2,4-Triazole-3-carboxamide, N-phenyl-5-(4H-1,2,4-triazol-4-yl)-

Cat. No.: B15003001
M. Wt: 255.24 g/mol
InChI Key: CYSBABJRRVVILJ-UHFFFAOYSA-N
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Description

N-PHENYL-5-(4H-1,2,4-TRIAZOL-4-YL)-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-PHENYL-5-(4H-1,2,4-TRIAZOL-4-YL)-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE typically involves the cyclization of appropriate precursors under specific conditions One common method involves the reaction of phenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate, which is then cyclized in the presence of a suitable catalyst to yield the triazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-PHENYL-5-(4H-1,2,4-TRIAZOL-4-YL)-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

N-PHENYL-5-(4H-1,2,4-TRIAZOL-4-YL)-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Agriculture: The compound is explored for its use as a pesticide or herbicide.

    Materials Science: It is investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-PHENYL-5-(4H-1,2,4-TRIAZOL-4-YL)-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in pathogens or cancer cells. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A parent compound with a similar triazole ring structure.

    Benzotriazole: Another triazole derivative with different substituents.

    Tetrazole: A related compound with four nitrogen atoms in the ring.

Uniqueness

N-PHENYL-5-(4H-1,2,4-TRIAZOL-4-YL)-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H9N7O

Molecular Weight

255.24 g/mol

IUPAC Name

N-phenyl-3-(1,2,4-triazol-4-yl)-1H-1,2,4-triazole-5-carboxamide

InChI

InChI=1S/C11H9N7O/c19-10(14-8-4-2-1-3-5-8)9-15-11(17-16-9)18-6-12-13-7-18/h1-7H,(H,14,19)(H,15,16,17)

InChI Key

CYSBABJRRVVILJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=NC(=NN2)N3C=NN=C3

Origin of Product

United States

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